

An In-depth Technical Guide to 2-(3,5-Dimethylphenoxy)propanoic Acid

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Compound of Interest

Compound Name: 2-(3,5-Dimethylphenoxy)propanoic acid

Cat. No.: B1274674

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This technical guide provides a comprehensive overview of **2-(3,5-Dimethylphenoxy)propanoic acid**, a chemical compound of interest to researchers, scientists, and professionals in drug development and chemical synthesis. This document details its chemical identifiers, physical properties, a representative synthesis protocol, and places it within the broader context of related compounds' biological activities.

Core Identifiers and Properties

Precise identification and characterization are fundamental in chemical research. The following tables summarize the key identifiers and physicochemical properties of **2-(3,5-Dimethylphenoxy)propanoic acid**.

Table 1: Chemical Identifiers for **2-(3,5-Dimethylphenoxy)propanoic acid**

Identifier	Value
CAS Number	777-57-1[1][2]
IUPAC Name	2-(3,5-dimethylphenoxy)propanoic acid
Molecular Formula	C ₁₁ H ₁₄ O ₃
Molecular Weight	194.23 g/mol
Canonical SMILES	<chem>CC1=CC(=CC(=C1)OC(C)C(=O)O)C</chem>
InChI Key	InChI=1S/C11H14O3/c1-7-4-8(2)6-9(5-7)14-10(3)11(12)13/h4-6,10H,1-3H3,(H,12,13)
PubChem CID	While a specific PubChem entry for CAS 777-57-1 was not retrieved, related structures are available.
Synonyms	Propanoic acid, 2-(3,5-dimethylphenoxy)-

Table 2: Physicochemical Properties of **2-(3,5-Dimethylphenoxy)propanoic acid**

Property	Value
Physical State	Solid (predicted)
Melting Point	Data not available
Boiling Point	Data not available
Solubility	Data not available
pKa	Data not available

Synthesis Methodology

The synthesis of **2-(3,5-Dimethylphenoxy)propanoic acid** can be achieved through various methods common for the preparation of aryloxyalkanoic acids. The Williamson ether synthesis is a widely employed and reliable method for this purpose. Below is a detailed, representative experimental protocol.

Experimental Protocol: Williamson Ether Synthesis

This two-step synthesis involves the formation of an ether linkage followed by the hydrolysis of an ester to yield the final carboxylic acid.

Step 1: Synthesis of Ethyl 2-(3,5-Dimethylphenoxy)propanoate

- Reagents and Materials:
 - 3,5-Dimethylphenol
 - Ethyl 2-bromopropanoate
 - Potassium carbonate (K_2CO_3), anhydrous
 - Acetone, anhydrous
 - Round-bottom flask
 - Reflux condenser
 - Magnetic stirrer
 - Standard workup and purification equipment
- Procedure:
 - To a round-bottom flask containing anhydrous acetone, add 3,5-dimethylphenol (1.0 equivalent) and finely ground anhydrous potassium carbonate (1.5 equivalents).
 - Stir the resulting suspension vigorously at room temperature for 30 minutes to form the phenoxide salt.
 - To this mixture, add ethyl 2-bromopropanoate (1.2 equivalents) dropwise.
 - Attach a reflux condenser and heat the reaction mixture to reflux. Maintain reflux for 12-24 hours, monitoring the reaction's progress by thin-layer chromatography (TLC).

- Upon completion, cool the mixture to room temperature and filter to remove the inorganic salts.
- Evaporate the acetone from the filtrate under reduced pressure to obtain the crude ethyl 2-(3,5-dimethylphenoxy)propanoate.
- Purify the crude product by vacuum distillation or column chromatography on silica gel.

Step 2: Hydrolysis of Ethyl 2-(3,5-Dimethylphenoxy)propanoate

- Reagents and Materials:
 - Ethyl 2-(3,5-dimethylphenoxy)propanoate (from Step 1)
 - Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)
 - Ethanol
 - Water
 - Hydrochloric acid (HCl), concentrated
 - Standard workup and purification equipment
- Procedure:
 - Dissolve the purified ethyl 2-(3,5-dimethylphenoxy)propanoate (1.0 equivalent) in a mixture of ethanol and an aqueous solution of sodium hydroxide (e.g., 10% w/v, in excess).
 - Heat the mixture to reflux and maintain for 2-4 hours, or until TLC indicates the complete consumption of the starting ester.
 - After cooling to room temperature, remove the ethanol under reduced pressure.
 - Dilute the remaining aqueous solution with water and wash with a non-polar solvent like diethyl ether to remove any unreacted starting material or non-acidic byproducts.

- Cool the aqueous layer in an ice bath and acidify to a pH of approximately 2 by the slow addition of concentrated hydrochloric acid. This will precipitate the carboxylic acid.
- Collect the solid precipitate by vacuum filtration.
- Wash the collected solid with cold water to remove any remaining inorganic salts.
- Dry the purified **2-(3,5-Dimethylphenoxy)propanoic acid** under vacuum.

Potential Biological Activity and Experimental Workflows

While specific biological data for **2-(3,5-Dimethylphenoxy)propanoic acid** is not readily available in the public domain, the broader class of aryloxyalkanoic acids is well-known for its biological effects, particularly as synthetic auxins used as herbicides.

General Mechanism of Action for Aryloxyalkanoic Acid Herbicides

Many aryloxyalkanoic acids mimic the natural plant hormone auxin (indole-3-acetic acid). At high concentrations, these synthetic auxins disrupt normal plant growth processes, leading to uncontrolled cell division and elongation, and ultimately, plant death. The signaling pathway involves the perception of the auxin mimic by specific receptor proteins, leading to downstream changes in gene expression that regulate growth.

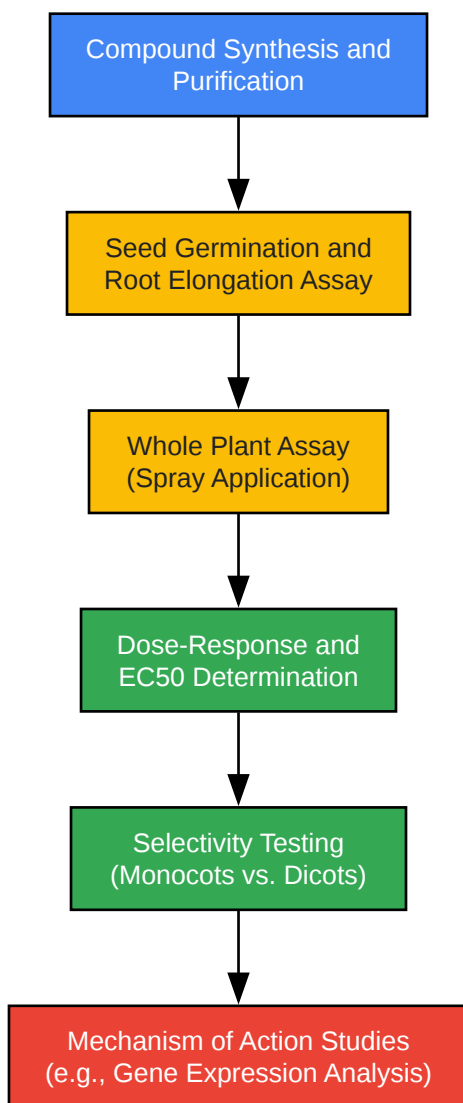


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Caption: Generalized signaling pathway of synthetic auxin herbicides.

Experimental Workflow for Herbicidal Activity Screening

A typical workflow to assess the herbicidal activity of a compound like **2-(3,5-Dimethylphenoxy)propanoic acid** would involve a series of in vitro and in vivo assays.



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Caption: A standard experimental workflow for evaluating herbicidal activity.

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